molecular formula C13H17N3S B1451695 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1018498-64-0

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1451695
M. Wt: 247.36 g/mol
InChI Key: JGUKYNTWQZZSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties .


Synthesis Analysis

The synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which could include 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole was confirmed by NMR and mass spectral data .

Future Directions

The development of new analogs of bioactive heterocyclic compounds, such as 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, is a major challenge in synthetic organic and medicinal chemistry . These compounds have exciting implications in drug discovery and development .

properties

IUPAC Name

4-ethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKYNTWQZZSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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